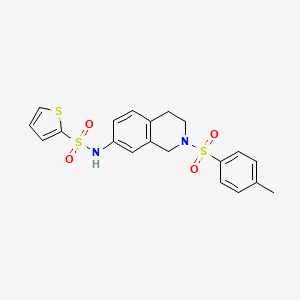

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Description

N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline core substituted with a tosyl (p-toluenesulfonyl) group at position 2 and a thiophene-2-sulfonamide moiety at position 5. Its molecular formula is estimated as C₂₀H₂₁N₂O₆S₃ (molecular weight ≈ 481 g/mol), though exact values require experimental validation. The compound’s structure combines aromatic (thiophene) and sulfonamide functionalities, which are common in medicinal chemistry for targeting enzymes or receptors. The tosyl group may enhance stability and influence pharmacokinetics, while the thiophene ring could modulate electronic properties and binding interactions .

Properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c1-15-4-8-19(9-5-15)29(25,26)22-11-10-16-6-7-18(13-17(16)14-22)21-28(23,24)20-3-2-12-27-20/h2-9,12-13,21H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQQSEUGJCIQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate 3,4-dihydroisoquinoline derivatives .

Following the formation of the tetrahydroisoquinoline core, the tosylation reaction is carried out using tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert sulfonamides to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or tosyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H2O2, m-CPBA), reducing agents (LiAlH4, NaBH4), and bases (pyridine, triethylamine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies have indicated that compounds similar to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide exhibit promising anticancer properties. For instance, tetrahydroisoquinoline derivatives are known to function as antineuroinflammatory agents and may have potential in targeting cancer cell lines. A study highlighted that such compounds showed significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), suggesting their potential as anticancer agents .

Mechanism of Action : The proposed mechanism involves the inhibition of key cellular pathways related to tumor growth and inflammation. The sulfonamide group may enhance binding affinity to target proteins involved in these pathways.

Organic Synthesis

Building Blocks for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as cyclization and functional group transformations.

Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from readily available precursors. Common reagents include tosyl chloride and thiophene derivatives under optimized reaction conditions to achieve high yields .

Material Science

Development of New Materials : The compound's structural characteristics make it suitable for the development of new materials with specific electronic or optical properties. Research has shown that thiophene derivatives can be used in organic electronics and photonic applications due to their conductive properties .

Case Studies and Research Findings

-

Anticancer Activity Study : A series of tetrahydroisoquinoline derivatives were synthesized and tested for anticancer activity. Results indicated that modifications on the tetrahydroisoquinoline scaffold significantly influenced their potency against various cancer cell lines .

Compound Cell Line IC50 (µg/mL) Compound A HCT-116 5.0 Compound B MCF-7 3.5 - Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the thiophene ring enhance biological activity. For instance, electron-donating groups at certain positions were linked to increased cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes and receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares key structural features and molecular properties of the target compound with three analogs:

Key Observations:

- Tosyl vs. Trifluoroacetyl/Acetyl Groups : The tosyl group in the target compound may confer greater stability under physiological conditions compared to the hydrolytically sensitive acetyl group in BG15569 .

- Thiophene vs.

- Fluorine Substitution : Fluorinated analogs (e.g., BG15569, compound from ) exhibit increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a tetrahydroisoquinoline core substituted with a tosyl group and a thiophene sulfonamide moiety. The molecular formula is with a molecular weight of approximately 448.6 g/mol . This unique structure enhances its reactivity and solubility, making it a valuable candidate for various biological applications.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, suggesting potential anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have evaluated the biological efficacy of this compound:

- Anticancer Properties :

-

Antimicrobial Efficacy :

- Another research effort assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion assays, indicating strong antibacterial properties.

- Neuroprotective Studies :

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide?

- Methodology : Synthesis typically involves coupling the thiophene-2-sulfonamide moiety with the tosylated tetrahydroisoquinoline core. Key steps include:

- Sulfonylation : Reacting the tetrahydroisoquinoline amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) .

- Purification : Silica gel chromatography (e.g., hexane/ethyl acetate gradient) isolates the product .

- Yield Optimization : Use 1.2 equivalents of sulfonyl chloride and monitor progress via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

Q. How should researchers characterize this compound’s structural integrity?

- Techniques :

- NMR Spectroscopy : 1H NMR should show aromatic protons (δ 6.8–8.2 ppm for tetrahydroisoquinoline and thiophene rings) and sulfonamide NH (~δ 10–12 ppm). 13C NMR confirms sulfonamide (C-SO2) at ~110–120 ppm .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ calculated for C20H19N2O4S2: 439.08) .

- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Side Reactions :

- Tosyl group hydrolysis under acidic conditions.

- Over-sulfonylation at competing amine sites.

- Mitigation :

- Use anhydrous solvents and mild bases (e.g., NaHCO3 instead of NaOH) during sulfonylation .

- Control reaction temperature (0–25°C) and limit reaction time to 6–8 hours .

Advanced Research Questions

Q. What strategies resolve enantiomers of this chiral sulfonamide?

- Chiral Separation :

- Chiral HPLC : Use Chiralpak AD-H column with n-hexane/isopropanol (90:10) at 1.0 mL/min; retention times vary by enantiomer .

- Crystallographic Resolution : Refinement with SHELXL using Flack parameter (η or x) to determine absolute configuration. A Flack parameter near 0.0 confirms correct enantiomer .

Q. How can crystallographic data elucidate binding interactions with biological targets?

- Methods :

- X-ray Diffraction : Collect data at 100 K (λ = 1.5418 Å). Refine with SHELXL-2018/3 to model hydrogen bonds (e.g., sulfonamide O···H-N interactions) .

- Torsional Angle Analysis : Measure dihedral angles between sulfonamide and tetrahydroisoquinoline to predict binding conformations (e.g., angles <30° favor planar interactions) .

Q. What in vitro assays evaluate its potency as an AICARFT inhibitor?

- Assay Design :

- Enzyme Inhibition : Recombinant human AICARFT incubated with 10 µM compound; measure ZMP accumulation via LC-MS (IC50 typically <50 nM for potent inhibitors) .

- Cell-Based Efficacy : Use HCT-116 cancer cells; assess proliferation inhibition (EC50 via MTT assay) and compare to controls .

Q. How can computational modeling predict pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.